molecular formula C10H13Cl2NO4S B603079 [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine CAS No. 1206092-77-4

[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine

Katalognummer: B603079
CAS-Nummer: 1206092-77-4
Molekulargewicht: 314.18g/mol
InChI-Schlüssel: SPGVFXOHCLLEFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine is a chemical compound characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and two hydroxyethylamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydroxyethylamine groups can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(2,5-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
  • [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine

Uniqueness

This compound is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological and chemical properties compared to its analogs.

Eigenschaften

CAS-Nummer

1206092-77-4

Molekularformel

C10H13Cl2NO4S

Molekulargewicht

314.18g/mol

IUPAC-Name

2,4-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H13Cl2NO4S/c11-8-1-2-10(9(12)7-8)18(16,17)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2

InChI-Schlüssel

SPGVFXOHCLLEFB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.